

Lactosyl-C18-sphingosine-d7: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lactosyl-C18-sphingosine-d7*

Cat. No.: *B12409283*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Lactosyl-C18-sphingosine-d7**, a deuterated derivative of the bioactive sphingolipid, Lactosyl-C18-sphingosine. This document serves as a comprehensive resource, detailing its chemical identifiers, applications, and relevant experimental methodologies.

Core Compound Identifiers and Properties

Lactosyl-C18-sphingosine-d7 is primarily utilized as an internal standard in mass spectrometry-based lipidomics. Its deuterium labeling provides a distinct mass shift, allowing for accurate quantification of its endogenous, non-labeled counterpart, Lactosyl-C18-sphingosine.

Identifier	Value
CAS Number	2315262-32-7[1]
Molecular Formula	C ₃₀ H ₅₀ D ₇ NO ₁₂ [1]
Molecular Weight	630.82 g/mol [1]
Synonyms	D-lactosyl-β-1,1'-D-erythro-sphingosine-d7[1]
Appearance	Powder[1]
Storage Temperature	-20°C[1]
Purity	≥98%

Application in Quantitative Analysis

Stable isotope-labeled compounds, such as **Lactosyl-C18-sphingosine-d7**, are invaluable tools in analytical biochemistry, particularly for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The near-identical physicochemical properties to the endogenous analyte ensure co-elution in chromatographic separations and similar ionization efficiencies in mass spectrometry, making it an ideal internal standard.[3]

Experimental Protocol: Quantification of Lactosyl-C18-sphingosine in Biological Samples using LC-MS/MS

The following is a generalized protocol for the use of **Lactosyl-C18-sphingosine-d7** as an internal standard for the quantification of endogenous Lactosyl-C18-sphingosine in a biological matrix (e.g., cell lysate, plasma).

Sample Preparation and Lipid Extraction

- Objective: To extract lipids from the biological sample while minimizing degradation.
- Procedure:

- To a known amount of sample (e.g., 100 μL of plasma or 1×10^6 cells), add a precise amount of **Lactosyl-C18-sphingosine-d7** internal standard solution (concentration will depend on the expected level of the endogenous analyte).
- Perform a lipid extraction using a modified Bligh-Dyer or Folch method. A common approach involves the addition of a chloroform:methanol (2:1, v/v) mixture.
- Vortex the mixture thoroughly and centrifuge to induce phase separation.
- Carefully collect the lower organic phase, which contains the lipids.
- Dry the lipid extract under a stream of nitrogen gas.
- Reconstitute the dried lipid pellet in a suitable solvent for LC-MS analysis (e.g., methanol or a mobile phase-matched solution).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

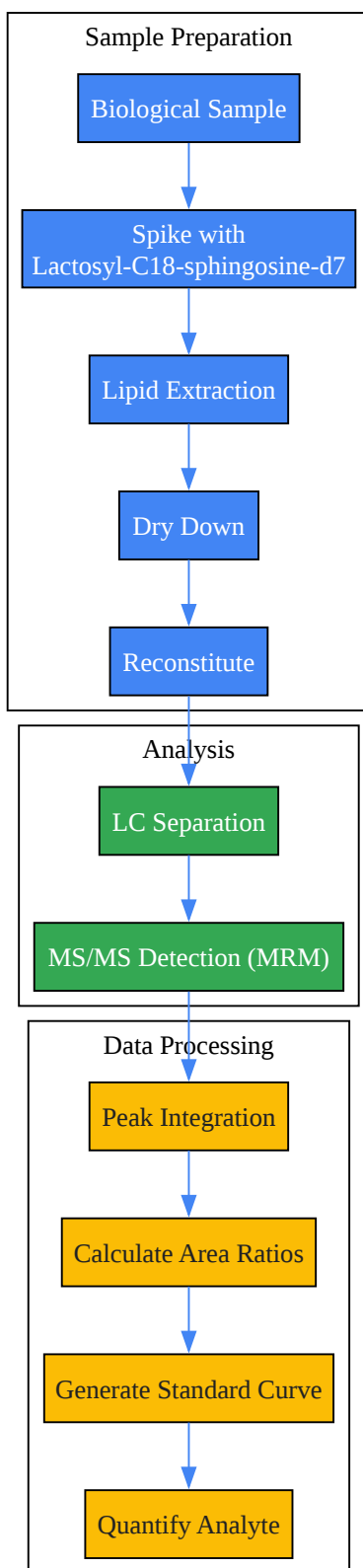
- Objective: To separate the analyte from other lipids and quantify it using mass spectrometry.
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP instrument).
- Chromatographic Conditions:
 - Column: A reverse-phase column suitable for lipid analysis (e.g., a C18 or C30 column).
 - Mobile Phase: A gradient of solvents, typically water with a modifier (e.g., formic acid, ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol). The specific gradient will need to be optimized for the separation of glycosphingolipids.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for sphingolipids.

- Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both endogenous Lactosyl-C18-sphingosine and the deuterated internal standard (**Lactosyl-C18-sphingosine-d7**) must be determined and optimized.

Data Analysis and Quantification

- Objective: To determine the concentration of the endogenous analyte.
- Procedure:
 - Integrate the peak areas for the selected MRM transitions of both the endogenous analyte and the internal standard.
 - Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
 - Generate a standard curve using known concentrations of the non-labeled Lactosyl-C18-sphingosine standard spiked with the same fixed amount of the internal standard.
 - Determine the concentration of the endogenous analyte in the sample by interpolating its peak area ratio on the standard curve.

Experimental Workflow



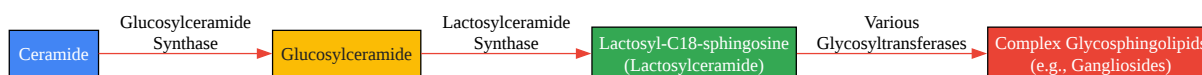
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Caption: Workflow for the quantification of Lactosyl-C18-sphingosine using a deuterated internal standard.

Signaling Pathways of the Endogenous Analog: Lactosyl-C18-sphingosine

While **Lactosyl-C18-sphingosine-d7** is primarily an analytical tool, its non-deuterated counterpart, Lactosyl-C18-sphingosine (also known as lactosylceramide), is a bioactive lipid involved in various cellular signaling pathways. It is a key intermediate in the metabolism of glycosphingolipids and can modulate cellular processes such as cell adhesion, signaling, and differentiation.[4] Dysregulation of lactosylceramide metabolism has been implicated in several diseases.

The biosynthesis of lactosylceramide is a critical step in the formation of more complex glycosphingolipids. It is synthesized from glucosylceramide by the action of lactosylceramide synthase.



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Caption: Simplified biosynthetic pathway of Lactosyl-C18-sphingosine (Lactosylceramide).

Lactosylceramide can also be hydrolyzed by specific beta-galactosidases.[5] Deficiencies in these enzymes can lead to the accumulation of lactosylceramide and are associated with certain lysosomal storage diseases.

This technical guide provides a foundational understanding of **Lactosyl-C18-sphingosine-d7** and its application in modern analytical research. For specific experimental conditions and troubleshooting, researchers should consult relevant literature and manufacturer's guidelines.

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